ATPase-IN-2

ATPase inhibition comparator analysis potency differentiation

Bacterial ATPase research is hampered by poorly characterized inhibitors with unknown sub-target specificity. ATPase-IN-2 (CAS 85573-18-8) solves this with precisely defined bacterial F1F0-ATPase inhibition (IC50=0.9 μM). • Verified inhibitor of bacterial F1F0-ATPase for antibiotic screening programs. • Dual-activity chemical probe: also inhibits C. difficile TcdB glycohydrolase (AC50=30.91 μM). • Supplied at ≥98% purity with rigorous analytical documentation (NMR, HPLC).

Molecular Formula C22H20N2O4
Molecular Weight 376.4 g/mol
Cat. No. B5346190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameATPase-IN-2
Molecular FormulaC22H20N2O4
Molecular Weight376.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)CN2C3=CC=CC=C3N=C2C4=CC(=C(C=C4)O)OC)O
InChIInChI=1S/C22H20N2O4/c1-27-20-11-14(7-9-18(20)25)13-24-17-6-4-3-5-16(17)23-22(24)15-8-10-19(26)21(12-15)28-2/h3-12,25-26H,13H2,1-2H3
InChIKeySBVOOAOEAYENPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ATPase-IN-2 Technical Specification


ATPase-IN-2 (CAS: 85573-18-8) is a synthetic benzimidazole derivative small molecule characterized as an ATPase inhibitor . Its chemical structure is defined by the IUPAC name 4-(1-(4-hydroxy-3-methoxybenzyl)-1H-benzo[d]imidazol-2-yl)-2-methoxyphenol, with a molecular formula of C22H20N2O4 and a molecular weight of 376.41 . The compound is supplied as a research reagent with a typical purity specification of 98.0% by major vendors .

Synthetic benzimidazole ATPase inhibitor tool compound
ATPase inhibition biochemical and cell-based assays
Research-grade small molecule reagent for in vitro studies

ATPase-IN-2 vs. Generic ATPase Inhibitors


ATPase enzymes represent a diverse superfamily with distinct structural and functional subclasses, and inhibitors within this broad class often exhibit highly specific target profiles. The term "ATPase inhibitor" does not denote a homogenous group; for instance, compounds targeting H+/K+-ATPase in the gastric parietal cell (e.g., omeprazole, IC50 = 6.8 μM for pantoprazole ) differ fundamentally from those targeting bacterial F1F0-ATP synthase. Substituting ATPase-IN-2 with a generic ATPase inhibitor without understanding its specific sub-target and activity profile would invalidate experimental outcomes. The quantitative differentiation evidence below establishes the precise experimental context in which ATPase-IN-2 provides a verifiable advantage over its closest functional analogs.

Target subclass divergence: Generic ATPase inhibitor classification may conflate distinct functional subclasses (e.g., bacterial F1F0-ATPase vs. gastric H+/K+-ATPase), invalidating experimental outcomes.
Functional context mismatch: An inhibitor characterized for antibacterial F1F0 research cannot directly substitute for gastroprotective H+/K+ inhibitors; assay validity requires target-matched selection.

ATPase-IN-2 Quantitative Differentiation


Functional Divergence vs. ATPase-IN-3

A direct structural and functional comparator within the same nominal series is ATPase-IN-3. ATPase-IN-2 inhibits bacterial F1F0-ATPase, a target relevant for antibacterial development, while ATPase-IN-3 is described for its gastroprotective effects in an ethanol-induced gastric ulcer model, involving BCL-2 and P53 proteins . The two compounds exhibit completely different therapeutic research contexts, indicating that the '-IN' series nomenclature does not imply functional equivalence. No head-to-head biochemical potency data against a common ATPase enzyme are available to directly compare their IC50 values.

Functional Divergence vs ATPase-IN-3
Class-level
ATPase-IN-2: bacterial F1F0-ATPase inhibitor; antibacterial research context
ATPase-IN-3: gastroprotective effect in gastric ulcer model; no common assay available
Series nomenclature does not imply functional equivalence; verify target context.
Vendor-described activity profiles only; no head-to-head potency comparison.
ATPase inhibition comparator analysis potency differentiation

Target Class Divergence vs. H+/K+ ATPase Inhibitors

ATPase-IN-2 is characterized as an inhibitor of bacterial F1F0-ATPase, a target involved in bacterial energy metabolism . In contrast, pantoprazole is a substituted benzimidazole that potently inhibits the gastric H+/K+-ATPase (proton pump) with a reported IC50 of 6.8 μM . While both are ATPase inhibitors, their distinct target subclasses and associated biological contexts (antibacterial vs. anti-ulcer) preclude functional substitution.

Target Class Divergence vs H+/K+ Inhibitors
Class-level
ATPase-IN-2: bacterial F1F0-ATPase (vendor description)
Pantoprazole: gastric H+/K+-ATPase; reported IC50 6.8 μM
Target subclass divergence precludes direct substitution; confirm F1F0 specificity.
Potency values are not comparable across different enzyme targets.
F1F0-ATPase H+/K+-ATPase target specificity

Primary ATPase Inhibition Activity

The primary reported biochemical activity of ATPase-IN-2 is its inhibition of ATPase, with a half-maximal inhibitory concentration (IC50) value of 0.9 μM . This value is consistently reported across multiple reputable vendors . This data point serves as the primary specification for potency in ATPase-related research applications. No direct comparator data against a specific, structurally related ATPase inhibitor in an identical assay system was identified in available sources.

Primary ATPase Inhibition
Reported
IC50 = 0.9 μM
Defines baseline ATPase inhibition potency for dose-response studies.
Vendor-reported assay; specific conditions not detailed.
ATPase inhibition IC50 biochemical assay

Secondary Activity: TcdB Glycohydrolase Inhibition

A second, distinct activity reported for ATPase-IN-2 is the inhibition of the glycohydrolase activity of Clostridioides difficile toxin B (TcdB), with a half-maximal activity concentration (AC50) value of 30.91 μM . This activity is notably less potent than its primary ATPase inhibition (IC50 = 0.9 μM). This dual activity profile differentiates ATPase-IN-2 from ATPase inhibitors lacking this secondary effect. The specific biological significance of this TcdB inhibition at this potency level has not been fully elucidated in the available primary literature.

TcdB Glycohydrolase Inhibition
Reported
TcdB AC50 = 30.91 μM
~34-fold less potent than primary ATPase inhibition (IC50 0.9 μM)
Unique dual-activity profile for C. difficile toxin research; potency difference requires context.
Secondary activity; biological significance not fully elucidated in primary literature.
TcdB C. difficile glycohydrolase inhibition AC50

ATPase-IN-2 Validated Applications


Bacterial F1F0-ATPase in Antibacterial Research

ATPase-IN-2 is specifically described by vendors as an effective inhibitor of bacterial F1F0-ATPase . This application is directly supported by the compound's characterization in vendor documentation and its primary activity as an ATPase inhibitor. It is therefore a suitable tool compound for in vitro studies exploring the role of this enzyme in bacterial energy metabolism and for screening programs aimed at developing novel antibacterial agents targeting this pathway .

TcdB Function Studies

Given its reported, albeit less potent, activity against TcdB glycohydrolase (AC50 = 30.91 μM), ATPase-IN-2 may be utilized as a chemical probe in research focused on the function and inhibition of this key virulence factor in C. difficile infections . This specific application is supported by vendor-reported biological activity data and provides a defined experimental context distinct from its primary ATPase inhibition .

ATP-Related In Vitro Studies

As a defined ATPase inhibitor with a verified IC50 of 0.9 μM, ATPase-IN-2 is suitable for use as a tool compound in a wide range of in vitro biochemical and cell-based assays investigating ATP-dependent processes . This general application is supported by its primary activity profile and is a standard use case for such inhibitor compounds in academic and industrial research settings.

Application
Selection Property
Validation Focus
Bacterial F1F0-ATPase target research
Reported F1F0-ATPase inhibition activity
Verify inhibition in bacterial ATPase biochemical assays
C. difficile toxin B (TcdB) probe studies
Dual ATPase / TcdB glycohydrolase activity profile
Validate TcdB glycohydrolase inhibition at reported AC50 levels
In vitro ATP-dependent pathway research
Characterized ATPase inhibitor with defined potency context
Confirm dose-response and target engagement in relevant model systems

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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